Acriflavine

Catalog No.
S594910
CAS No.
65589-70-0
M.F
C27H25ClN6
M. Wt
469 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acriflavine

CAS Number

65589-70-0

Product Name

Acriflavine

IUPAC Name

acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride

Molecular Formula

C27H25ClN6

Molecular Weight

469 g/mol

InChI

InChI=1S/C14H13N3.C13H11N3.ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;/h2-8H,1H3,(H3,15,16);1-7H,14-15H2;1H

InChI Key

PEJLNXHANOHNSU-UHFFFAOYSA-N

SMILES

C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.[Cl-]

Synonyms

2,8-Diamino-10-Methylacridinium Chloride Mixture With 2,8-Diaminoacridine, Acriflavine, Xanthacridinum

Canonical SMILES

C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.[Cl-]

Antibacterial and Antiviral Activities

Acriflavine exhibits broad-spectrum antibacterial activity against various bacteria, including some antibiotic-resistant strains []. Its mechanism of action involves intercalating between DNA base pairs, disrupting bacterial replication and transcription []. Additionally, recent research suggests acriflavine's potential effectiveness against viral infections, including SARS-CoV-2, the virus responsible for COVID-19 []. However, further investigation is needed to confirm these findings and understand the precise mechanisms involved.

Anti-Cancer Properties

Recent studies highlight acriflavine's promising role in cancer treatment. Its ability to inhibit the hypoxia-inducible factor (HIF-1) has garnered significant interest [, ]. HIF-1 plays a crucial role in tumor growth and metastasis by promoting angiogenesis (blood vessel formation) and metabolic adaptations []. By inhibiting HIF-1, acriflavine can potentially disrupt these tumor-promoting processes. Additionally, acriflavine exhibits anti-neoplastic activity against various cancers, including breast, colorectal, and pancreatic cancers [].

Other Potential Applications

Acriflavine's diverse properties extend beyond its antibacterial, antiviral, and anti-cancer potential. Research explores its applications in:

  • Wound healing: Acriflavine-loaded nanoparticles show promise in promoting wound healing by facilitating tissue regeneration and reducing inflammation [].
  • Optic nerve protection: Studies suggest acriflavine's neuroprotective effects in animal models of optic nerve damage, potentially offering therapeutic benefits for conditions like glaucoma [].
  • Diagnostics: Acriflavine's fluorescent properties make it a valuable tool in various research applications, including dual fluorescence analysis of cellular DNA and proteins [].

Acriflavine, known chemically as 3,6-diamino-10-methylacridinium chloride, is a synthetic compound derived from acridine. It appears as an orange or brown powder and is recognized for its antiseptic properties. Initially developed by Paul Ehrlich in 1912, acriflavine was utilized extensively during World War I for treating sleeping sickness and as a topical antiseptic. It has since found applications in various fields, including biochemistry and aquaculture, primarily due to its antibacterial and antifungal properties .

The exact mechanism of Acriflavine's antiseptic activity is not fully understood, but it is believed to disrupt bacterial cell membranes.

Current Research

While not a primary medical treatment, Acriflavine continues to be explored for its potential applications. These include:

  • Antibacterial effects against antibiotic-resistant strains [].
  • Antimalarial properties [].
  • Inhibiting the growth of blood vessels supplying tumors [].

Acriflavine exhibits a broad spectrum of biological activities:

  • Antimicrobial Properties: It is effective against various bacterial strains, including those resistant to conventional antibiotics. Studies suggest it can remove plasmids containing antimicrobial resistance genes from Gram-positive bacteria .
  • Antiviral Effects: Recent research indicates potential efficacy against viruses, including SARS-CoV-2 .
  • Antimalarial Activity: Acriflavine has been investigated for its ability to combat malaria parasites resistant to standard treatments .
  • Fluorescent Labeling: In biochemistry, it is used for fluorescently labeling high molecular weight RNA, facilitating various molecular biology applications .

Acriflavine can be synthesized through several methods:

  • Chemical Oxidation: This method involves the oxidative polymerization of aromatic diamines, where acriflavine serves as a monomer. Hydrogen peroxide is commonly used as an oxidant under controlled conditions to yield oligomers of acriflavine .
  • Direct Synthesis: The synthesis can also be achieved through direct reactions involving acridine derivatives under specific conditions that favor the formation of the desired acridinium salt .

Acriflavine's applications are diverse:

  • Medical Uses: It is utilized as a topical antiseptic for treating wounds and preventing infections.
  • Aquaculture: Acriflavine is employed to treat external fungal infections in fish .
  • Research: It serves as a fluorescent dye in various biochemical assays and studies due to its ability to bind nucleic acids .
  • Potential Therapeutics: Ongoing research explores its use in treating antibiotic-resistant infections and other diseases .

Studies on acriflavine indicate significant interactions with biological molecules:

  • Protein Binding: Acriflavine can bind to proteins, affecting their structure and function.
  • Nucleic Acid Interactions: Its ability to intercalate into DNA suggests potential implications in genetic studies and therapeutic applications against viral infections.
  • Metabolic Pathways: The compound undergoes metabolic transformations catalyzed by flavin monooxygenases, leading to various metabolites that may exhibit distinct biological activities .

Several compounds share structural or functional similarities with acriflavine. Notable examples include:

Compound NameStructure TypePrimary UseUnique Features
ProflavineAcridine derivativeAntisepticOften used in combination with acriflavine; less potent against fungi.
Ethidium BromideIntercalating agentNucleic acid stainStronger DNA intercalator; toxic.
DoxorubicinAnthracycline antibioticCancer treatmentMore potent but has severe side effects compared to acriflavine.
Methylene BluePhenothiazine derivativeAntiseptic and dyeUsed in different medical contexts; less effective against fungi.

Acriflavine stands out due to its unique combination of antibacterial, antifungal, and antiviral properties along with its historical significance in medicine.

UNII

1T3A50395T

GHS Hazard Statements

Aggregated GHS information provided by 97 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 97 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 95 of 97 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (55.79%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

69235-50-3
65589-70-0

Wikipedia

Acriflavine

Dates

Modify: 2023-08-15
FDA Thailand Product Information: Flavinol (euflavine/thymol) for topical use
NPRA Product Information: PRIME'S acriflavine topical cream

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